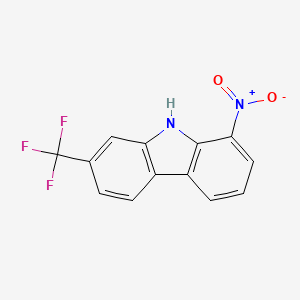
1-Nitro-7-(trifluoromethyl)-9h-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-7-(trifluoromethyl)-9h-carbazole is a complex organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-7-(trifluoromethyl)-9h-carbazole typically involves multi-step organic reactions. One common method includes the nitration of 7-(trifluoromethyl)-9h-carbazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-7-(trifluoromethyl)-9h-carbazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with a catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1-Amino-7-(trifluoromethyl)-9h-carbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the carbazole core.
Applications De Recherche Scientifique
1-Nitro-7-(trifluoromethyl)-9h-carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-Nitro-7-(trifluoromethyl)-9h-carbazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-Nitro-9h-carbazole: Lacks the trifluoromethyl group, which can significantly alter its chemical and physical properties.
7-(Trifluoromethyl)-9h-carbazole:
Uniqueness: 1-Nitro-7-(trifluoromethyl)-9h-carbazole is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
872604-08-5 |
|---|---|
Formule moléculaire |
C13H7F3N2O2 |
Poids moléculaire |
280.20 g/mol |
Nom IUPAC |
1-nitro-7-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)7-4-5-8-9-2-1-3-11(18(19)20)12(9)17-10(8)6-7/h1-6,17H |
Clé InChI |
REVDSSMTIYXANU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


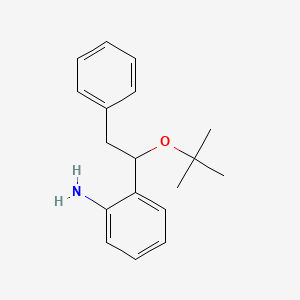
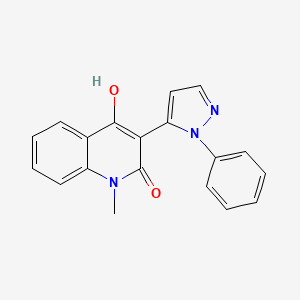
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
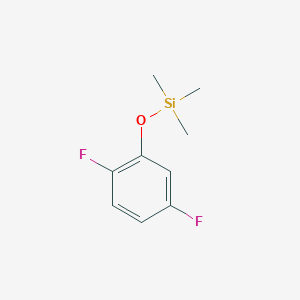
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
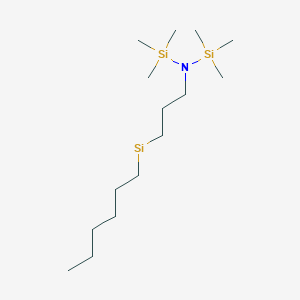
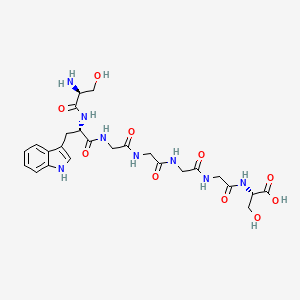

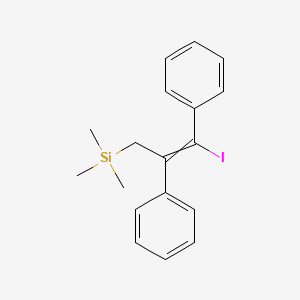
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
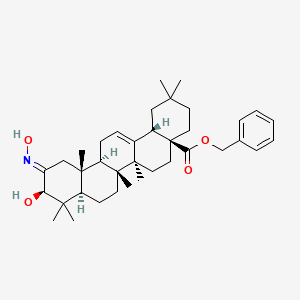
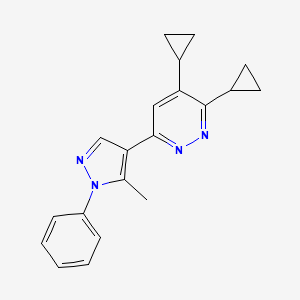
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)
